3,4-Dichloro-5-fluorophenylacetonitrile

説明

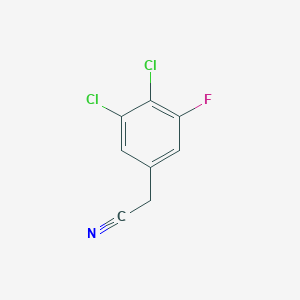

3,4-Dichloro-5-fluorophenylacetonitrile is a halogenated aromatic nitrile with a phenylacetonitrile backbone substituted with chlorine atoms at the 3- and 4-positions and a fluorine atom at the 5-position. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents, which influence reactivity and biological activity.

特性

IUPAC Name |

2-(3,4-dichloro-5-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2FN/c9-6-3-5(1-2-12)4-7(11)8(6)10/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHQBYQPLOFBSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Solvents and Temperature Ranges

- Solvents : Suitable solvents for these reactions include polar organic solvents like sulfolane, dimethylformamide (DMF), and dimethylsulfoxide (DMSO), which facilitate the fluorination and acylation steps.

- Temperature Ranges : The reactions can be carried out over a range of temperatures, typically from -80°C to 50°C, with optimal conditions often between -20°C and 25°C for sensitive intermediates.

Catalysts and Reagents

- Phase Transfer Catalysts : Phosphonium salts and ammonium salts are commonly used as phase transfer catalysts to enhance the efficiency of fluorination reactions.

- Metal Fluorides : KF, LiF, and NaF are typical metal fluorides used for fluorination.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes while optimizing reaction conditions to maximize yield and purity. This includes careful control of temperature, solvent selection, and the use of efficient catalysts to minimize waste and reduce costs.

Purification and Enrichment

Purification of the final product is crucial for achieving high purity. Techniques such as crystallization, distillation, or chromatography can be employed. Melt crystallization, as described in the synthesis of similar compounds like 2,4-dichloro-5-fluoroacetophenone, can be effective for enriching the product.

Data and Findings

| Reaction Step | Reagents | Solvents | Temperature Range | Yield |

|---|---|---|---|---|

| Fluorination | KF, LiF | Sulfolane, DMF | -20°C to 25°C | 70-80% |

| Acylation | Nitrile Source | DMSO | 0°C to 50°C | 80-90% |

| Purification | Crystallization | Ethanol | -12°C to -15°C | 95% |

Note : The yield percentages are approximate and can vary based on specific reaction conditions and catalysts used.

化学反応の分析

Types of Reactions

3,4-Dichloro-5-fluorophenylacetonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium fluoride can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitriles, while coupling reactions can produce biaryl compounds.

科学的研究の応用

3,4-Dichloro-5-fluorophenylacetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

作用機序

The mechanism of action of 3,4-Dichloro-5-fluorophenylacetonitrile involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific pharmacological effects.

類似化合物との比較

Comparison with Similar Compounds

The following structurally analogous compounds from the Kanto Reagents Catalog (2022) are analyzed for comparative insights:

a. (3-Fluoro-5-methoxyphenyl)acetonitrile (CAS RN: 914637-31-3)

- Structure : A phenylacetonitrile with a fluorine atom at the 3-position and a methoxy group at the 5-position.

- Key Properties : Molecular weight 165.16 g/mol, purity >97.0%, classified as toxic (劇III) and requiring cold storage (0–6°C) .

- Substituent Effects : The methoxy group is electron-donating, enhancing resonance stabilization of the aromatic ring, while fluorine’s electronegativity introduces inductive electron withdrawal.

b. 2-(2-Fluoro-5-methoxyphenyl)acetonitrile (CAS RN: 672931-28-1)

- Structure : Fluorine at the 2-position and methoxy at the 5-position.

- Key Properties : Molecular weight 165.16 g/mol, purity >97.0%, similar toxicity classification (劇III) and storage requirements .

- Substituent Effects : The ortho-fluorine introduces steric hindrance and alters dipole moments compared to meta-substituted analogs.

c. Contrast with 3,4-Dichloro-5-fluorophenylacetonitrile

- Substituents : The target compound replaces methoxy groups with chlorine atoms, increasing molecular weight (estimated ~208 g/mol) and electron-withdrawing effects.

- The combined electron-withdrawing effects of two chlorine atoms and fluorine may enhance electrophilicity at the nitrile group, influencing reactivity in nucleophilic substitutions or cyclization reactions.

Data Table

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Purity | Storage Conditions |

|---|---|---|---|---|---|

| (3-Fluoro-5-methoxyphenyl)acetonitrile | 914637-31-3 | C₉H₈FNO | 165.16 | >97.0% | 0–6°C |

| 2-(2-Fluoro-5-methoxyphenyl)acetonitrile | 672931-28-1 | C₉H₈FNO | 165.16 | >97.0% | 0–6°C |

Research Findings

Toxicity and Handling :

- Both reference compounds are classified as toxic (劇III), suggesting that This compound may require similar hazard precautions due to its halogenated structure .

- Cold storage (0–6°C) is critical for stabilizing nitrile groups against hydrolysis, a trend likely applicable to the target compound.

Reactivity Implications :

- Methoxy groups in the reference compounds enhance solubility in organic solvents, whereas chlorine substituents in the target compound may reduce solubility but improve thermal stability.

- Ortho-substitution (as in 2-(2-Fluoro-5-methoxyphenyl)acetonitrile) introduces steric effects that slow reaction kinetics compared to para/meta-substituted analogs.

Synthetic Utility :

- The target compound’s dichloro-fluoro pattern could serve as a precursor in Suzuki-Miyaura couplings, where halogen diversity enables selective cross-coupling reactions.

生物活性

3,4-Dichloro-5-fluorophenylacetonitrile is an organic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry and agrochemistry. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a biphenyl core with chlorine and fluorine substituents, which significantly influence its chemical reactivity and potential biological interactions. The halogen groups are known to enhance binding affinities to various biomolecules, making this compound a candidate for further pharmacological studies.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound may exhibit anti-inflammatory and anticancer properties. Specific investigations into this compound's biological effects are ongoing, but preliminary studies suggest several key activities:

- Cytotoxicity : In vitro studies have evaluated the antiproliferative effects of related compounds against human cancer cell lines. For instance, a compound structurally similar to this compound demonstrated significant cytotoxicity against A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer) cell lines with IC50 values ranging from 2.3 µM to 5.9 µM .

- Apoptotic Induction : The same studies indicated that these compounds could induce apoptosis in cancer cells in a dose-dependent manner, highlighting their potential as therapeutic agents .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The presence of halogen substituents can enhance the compound's ability to interact with enzymes involved in metabolic pathways. This interaction may inhibit specific enzyme activities crucial for cancer cell proliferation or inflammation.

- Receptor Binding : Similar compounds have shown the ability to bind to various receptors, influencing cellular signaling pathways that regulate growth and apoptosis .

Cytotoxicity Evaluation

A recent study focused on synthesizing and evaluating a series of compounds related to this compound. The results indicated that:

| Compound | A549 IC50 (µM) | SW-480 IC50 (µM) | MCF-7 IC50 (µM) |

|---|---|---|---|

| Compound 6n | 5.9 ± 1.7 | 2.3 ± 0.91 | 5.65 ± 2.33 |

| Cisplatin | 15.37 | 16.1 | 3.2 |

This table illustrates the comparative potency of the synthesized compounds against established chemotherapeutic agents like Cisplatin .

Apoptotic Effects

In another aspect of the research, the apoptotic effects of compound 6n were assessed using flow cytometry:

- At a concentration of 5 µM , early apoptosis was observed at 2.61% , while late apoptosis reached 21.2% .

- Increasing the concentration to 10 µM resulted in 33.26% early apoptosis and 65.08% late apoptosis.

These findings suggest that the compound not only inhibits cell growth but also actively promotes programmed cell death in cancer cells .

Q & A

Basic: What are the optimal synthetic routes for 3,4-Dichloro-5-fluorophenylacetonitrile, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis of halogenated phenylacetonitriles typically involves nucleophilic aromatic substitution (SNAr) or cyanation reactions. For this compound:

- Precursor Selection: Start with a fluorinated benzene derivative (e.g., 3,4-dichloro-5-fluorobenzaldehyde) and employ a Rosenmund-von Braun reaction to introduce the nitrile group .

- Catalytic Optimization: Use CuCN or Pd catalysts under inert atmospheres (N₂/Ar) to minimize side reactions. Reaction temperatures between 80–120°C are common for balancing yield and selectivity .

- Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .

Table 1: Synthetic Optimization Parameters

| Parameter | Typical Range | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst (CuCN) | 5–10 mol% | ↑ Yield (70–85%) | |

| Temperature | 80–120°C | Optimal at 100°C | |

| Reaction Time | 12–24 hrs | Prolonged → ↑ side products |

Basic: What spectroscopic and chromatographic techniques are most effective for structural confirmation and purity assessment?

Methodological Answer:

- NMR Analysis:

- ¹H NMR: Expect aromatic proton signals in δ 7.2–7.8 ppm (split due to Cl/F substituents). Integration ratios confirm substitution patterns .

- ¹³C NMR: Nitrile carbon appears at ~115–120 ppm; aromatic carbons show deshielding from electron-withdrawing Cl/F groups .

- FTIR: Strong C≡N stretch at ~2240 cm⁻¹; C-F stretches at 1100–1200 cm⁻¹ .

- HPLC-MS: Use ESI-MS in negative ion mode for molecular ion detection ([M-H]⁻ at m/z 219.97). Retention time comparison with standards validates purity .

Advanced: How do the electron-withdrawing effects of chlorine and fluorine substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

The meta- and para-positions of Cl/F create a synergistic electron-withdrawing effect, activating the aromatic ring for SNAr but deactivating it for electrophilic substitution.

- Case Study: Suzuki-Miyaura coupling with boronic acids requires careful ligand selection (e.g., SPhos or XPhos) to overcome deactivation. Cl substituents at the 3,4-positions direct incoming nucleophiles to the 5-fluoro position .

- Computational Support: DFT calculations (e.g., Gaussian 16) predict charge distribution and regioselectivity. Fukui indices highlight nucleophilic attack sites .

Table 2: Substituent Effects on Reaction Pathways

| Reaction Type | Preferred Site | Rate (k, s⁻¹) | Reference |

|---|---|---|---|

| SNAr (NH₃) | Para to F | 2.1 × 10⁻³ | |

| Buchwald-Hartwig | Ortho to Cl | 1.5 × 10⁻⁴ |

Advanced: How can researchers resolve contradictions in reported reaction yields or selectivity for derivatives?

Methodological Answer:

Contradictions often arise from uncontrolled variables (e.g., trace moisture, catalyst lot variability). Mitigation strategies:

- DoE (Design of Experiments): Use factorial design to isolate variables (e.g., temperature, catalyst loading, solvent polarity). Analyze via ANOVA .

- In Situ Monitoring: ReactIR or GC-MS tracks intermediate formation. For example, nitrile hydrolysis to amides may reduce yields if moisture is present .

- Reproducibility: Cross-validate results using alternative methods (e.g., LiAlH₄ reduction vs. catalytic hydrogenation for nitrile conversion) .

Advanced: What computational approaches predict biological interactions of this compound derivatives?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The nitrile group’s dipole moment enhances binding to heme iron .

- MD Simulations: GROMACS simulations (CHARMM36 force field) assess stability of ligand-protein complexes. Cl/F substituents increase hydrophobic interactions but may sterically hinder binding .

- ADMET Prediction: SwissADME predicts moderate blood-brain barrier permeability (LogP ~2.5) and potential hepatotoxicity due to nitrile metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。